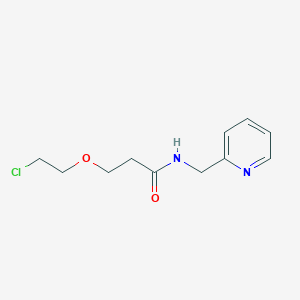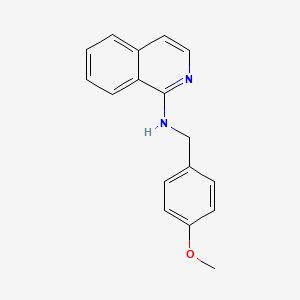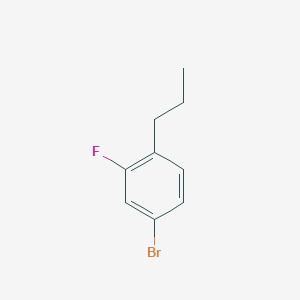
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester
Vue d'ensemble
Description
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is an organic compound with the molecular formula C14H11NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester typically involves the esterification of 5-(pyridin-2-yl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl isophthalate: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
Dimethyl 5-(pyridin-3-yl)isophthalate: Similar structure but with the pyridinyl group in a different position, which can affect its reactivity and binding properties.
Dimethyl 5-(pyridin-4-yl)isophthalate: Another positional isomer with distinct chemical properties.
Uniqueness
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
dimethyl 5-pyridin-2-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-10(13-5-3-4-6-16-13)8-12(9-11)15(18)20-2/h3-9H,1-2H3 |
Clé InChI |
PLMONKAKNVFAAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=N2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl spiro[2.6]nonane-1-carboxylate](/img/structure/B8373491.png)
![7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8373504.png)








![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)
![1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)
![[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol](/img/structure/B8373594.png)

